3-Ethyl-2-methyl-2-pentene

Descripción

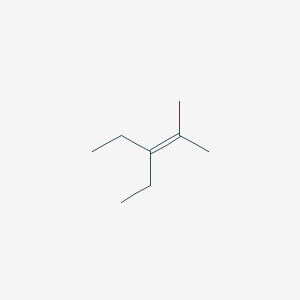

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-2-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYUGAXHZSQHMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173482 | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-67-7 | |

| Record name | 3-Ethyl-2-methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-ethyl-2-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-2-methyl-2-pentene (CAS: 19780-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2-methyl-2-pentene (CAS Number: 19780-67-7), a C8H16 branched alkene. This document consolidates available data on its physicochemical properties, synthesis, purification, and spectroscopic characterization. Detailed experimental protocols derived from established methodologies for similar compounds are presented to facilitate its preparation and analysis in a laboratory setting. While this compound is a structural isomer of other commercially relevant alkenes, a thorough review of current literature indicates a significant lack of research into its biological activity and applications in drug development. This guide, therefore, focuses on the foundational chemical and analytical aspects of this compound to serve as a resource for researchers in organic synthesis and analytical chemistry.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 19780-67-7 | [1] |

| Molecular Formula | C₈H₁₆ | [2] |

| Molecular Weight | 112.21 g/mol | [1] |

| Boiling Point | 113-117 °C at 760 mmHg | |

| Density | 0.729 g/cm³ | |

| Refractive Index | 1.419 | |

| Flash Point | 15.6 °C | |

| LogP | 3.8 | [1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Data available, specific shifts not detailed in sources. | [1][3] |

| ¹³C NMR | Data available, specific shifts not detailed in sources. | [1][3][4] |

| Infrared (IR) Spectroscopy | Characteristic alkene peaks expected: C-H stretch (sp²) ~3000-3100 cm⁻¹, C=C stretch ~1640-1680 cm⁻¹, and C-H bend (out-of-plane) ~600-1000 cm⁻¹. | [5][6] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) expected at m/z = 112. Key fragments at m/z = 83 and 55. | [1] |

| Kovats Retention Index | Standard non-polar: 778, 791.8 | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis via Grignard Reaction and Dehydration

This two-step method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently dehydrated to yield the alkene.[7][8][9]

Step 1: Synthesis of 3-Ethyl-2-methylpentan-3-ol (Grignard Reaction)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is required. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

-

Grignard Reagent Formation: In the reaction flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, add a solution of ethyl bromide (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Initiation: Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

-

Reaction: Once the reaction has initiated (as evidenced by bubbling and/or a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Addition of Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-pentanone (B124093) (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2-methylpentan-3-ol. This product can be purified by distillation or used directly in the next step.

Step 2: Dehydration of 3-Ethyl-2-methylpentan-3-ol

-

Apparatus Setup: Assemble a distillation apparatus.

-

Reaction: Place the crude 3-ethyl-2-methylpentan-3-ol in the distillation flask. Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.

-

Distillation: Gently heat the mixture. The lower-boiling alkene product will distill as it is formed. Collect the distillate.

-

Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash and a brine wash. Dry the organic layer over anhydrous calcium chloride.

-

Final Purification: The final product, this compound, can be purified by fractional distillation.

Caption: Synthesis of this compound via Grignard Reaction and Dehydration.

Experimental Protocol: Purification by Preparative Gas-Liquid Chromatography (GLC)

For obtaining high-purity samples, preparative GLC is an effective method.[2]

-

System: A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a thermal conductivity detector (TCD) is suitable.

-

Column: A column packed with 20% squalane (B1681988) on a solid support such as Chromosorb P is recommended.[2]

-

Carrier Gas: An inert gas such as helium or nitrogen should be used at a flow rate optimized for separation and collection efficiency.

-

Temperatures:

-

Injector: Set to a temperature that ensures rapid volatilization of the sample without degradation.

-

Column Oven: An isothermal temperature of 70°C has been suggested.[2] Temperature programming may be employed to optimize the separation from any impurities.

-

Detector: Set to a temperature higher than the column to prevent condensation.

-

-

Injection: Inject small aliquots of the crude or fractionally distilled product onto the column.

-

Collection: Collect the fraction corresponding to the retention time of this compound in a cooled trap.

-

Analysis: The purity of the collected fraction should be verified by analytical GC-MS.

Analytical and Spectroscopic Characterization

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a critical technique for confirming the identity and purity of this compound, and for separating it from its isomers.[10][11]

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for hydrocarbon analysis. For enhanced separation of isomers, a high-polarity column (e.g., DB-WAX) may be necessary.[10][12]

-

Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.

-

Injector: Set to 250 °C with a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase at 5-10 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 2 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak at m/z = 112 and characteristic fragment ions.

Caption: Experimental Workflow for GC-MS Analysis.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, primarily the carbon-carbon double bond and associated C-H bonds.[5][13][14]

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition (ATR method):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the liquid sample onto the ATR crystal, ensuring it covers the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands of alkenes.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.[1][15]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Key parameters to set include the spectral width, number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Data Acquisition:

-

Acquire a standard one-dimensional carbon spectrum, typically with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecular structure.

Reactivity

As a tetrasubstituted alkene, this compound is expected to undergo typical electrophilic addition reactions, though at a slower rate than less substituted alkenes due to steric hindrance around the double bond.

Electrophilic Addition of HBr

The reaction with hydrogen halides like HBr would proceed via the formation of the more stable carbocation intermediate.

-

Protonation: The double bond acts as a nucleophile, attacking the proton of HBr. This will form a tertiary carbocation at the C3 position, as this is the more substituted carbon of the double bond, following Markovnikov's rule.[16][17]

-

Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form the final product, 3-bromo-3-ethyl-2-methylpentane.

Caption: Reaction pathway for the electrophilic addition of HBr.

Applications and Biological Activity

A comprehensive search of scientific literature and chemical databases reveals a notable absence of studies on the biological activity, toxicology, or applications of this compound in drug development or medicinal chemistry. While other C8 alkenes find use as monomers in polymer production or as intermediates in the synthesis of other chemicals, no specific industrial applications for this compound are documented.[18][19][20][21] Its primary relevance currently appears to be in fundamental organic chemistry research and as a component in complex hydrocarbon mixtures.

Conclusion

This compound is a structurally defined C8 alkene for which standard chemical and analytical data are available. This guide provides a consolidated resource of its physicochemical properties and outlines detailed, practical protocols for its synthesis, purification, and characterization based on established organic chemistry principles. The significant lack of research into its biological effects or potential applications presents an open area for future investigation. This document serves as a foundational reference for chemists who may encounter or require this compound in their research.

References

- 1. This compound | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. adichemistry.com [adichemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. vurup.sk [vurup.sk]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. benchchem.com [benchchem.com]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. homework.study.com [homework.study.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tutorchase.com [tutorchase.com]

- 19. prezi.com [prezi.com]

- 20. scribd.com [scribd.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3-Ethyl-2-methyl-2-pentene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data available for the alkene 3-Ethyl-2-methyl-2-pentene. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound, sourced from established chemical databases.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2965 | C-H Stretch (Alkyl) | Strong |

| ~2875 | C-H Stretch (Alkyl) | Strong |

| ~1670 | C=C Stretch (Tetrasubstituted) | Weak |

| ~1460 | C-H Bend (Methylene/Methyl) | Medium |

| ~1375 | C-H Bend (Methyl) | Medium |

| Note: The C=C stretching vibration for a tetrasubstituted alkene is often weak or absent in the IR spectrum. |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.65 | Singlet | 6H | 2 x Vinylic CH₃ |

| ~2.00 | Quartet | 4H | 2 x Allylic CH₂ |

| ~0.95 | Triplet | 6H | 2 x Ethyl CH₃ |

| Solvent: CDCl₃, Reference: TMS (0 ppm). Data is estimated based on typical values for similar structures. |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ) ppm | Assignment |

| ~130 | C=C (quaternary) |

| ~125 | C=C (quaternary) |

| ~25 | Allylic CH₂ |

| ~20 | Vinylic CH₃ |

| ~13 | Ethyl CH₃ |

| Solvent: CDCl₃. Data is based on a referenced spectrum by P. A. Couperus, A. D. Clague, J. P. Van Dongen Org. Magn. Resonance 8, 426(1976)[1]. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 112 | ~20 | [M]⁺ (Molecular Ion) |

| 97 | ~30 | [M - CH₃]⁺ |

| 83 | ~100 | [M - C₂H₅]⁺ (Base Peak) |

| 55 | ~85 | [C₄H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

| Ionization Method: Electron Ionization (EI) at 70 eV. Data sourced from the NIST Mass Spectrometry Data Center[1]. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a more modern equivalent (e.g., Bruker Avance series).

-

¹H NMR Acquisition: The spectrum is acquired at a frequency of 60 MHz or higher. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are co-added to ensure an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Gas Chromatography: A small volume (e.g., 1 µL) of the prepared sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

-

Mass Spectrometry: The eluent from the GC column is introduced into the ion source of a mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

2.3 Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers (typically in the range of 4000-400 cm⁻¹). The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

1H NMR and 13C NMR spectra of 3-Ethyl-2-methyl-2-pentene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Ethyl-2-methyl-2-pentene

Introduction

This compound is an alkene with the chemical formula C₈H₁₆. As a component in chemical synthesis and research, a thorough understanding of its structural characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, complete with experimental protocols and data interpretation for researchers, scientists, and drug development professionals.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the electronic environment of the different protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for structural assignment. Protons on carbons adjacent to the double bond, known as allylic protons, are deshielded and typically resonate between 1.8 and 2.5 ppm.[1]

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (a) | ~1.6 | Singlet | 6H |

| CH₂ (b) | ~2.0 | Quartet | 4H |

| CH₃ (c) | ~0.9 | Triplet | 6H |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Alkenyl carbons typically show a significant downfield shift, appearing in the range of 100-170 ppm.[2]

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C1, C1' (a) | ~20 |

| C2 (d) | ~125 |

| C3 (e) | ~130 |

| C4, C4' (b) | ~25 |

| C5, C5' (c) | ~14 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is based on typical values for similar structures and may be further refined by experimental data. A source for the 13C NMR spectra of this compound is mentioned in P. A. Couperus, A. D. Clague, J. P. Van Dongen Org. Magn. Resonance 8, 426(1976).[3][4]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound for NMR spectroscopy.

Materials:

-

This compound sample (5-25 mg for ¹H NMR)[1]

-

Deuterated NMR solvent (e.g., CDCl₃)

-

NMR tube and cap

-

Pasteur pipette

Procedure:

-

Sample Weighing: Accurately weigh 5-25 mg of the this compound sample.

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkenes.

-

Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: Acquisition of NMR Spectra

This protocol provides a general workflow for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Insertion: Insert the prepared NMR tube into a spinner turbine and place it in the magnet.

-

Locking: The spectrometer will automatically lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]

-

Shimming: An automated shimming process will be performed by the instrument to optimize the homogeneity of the magnetic field. Manual adjustments may be necessary to achieve optimal resolution.[1]

-

Tuning and Matching: The probe is tuned to the appropriate frequency (¹H or ¹³C) and the impedance is matched for efficient radiofrequency power transfer.

-

Acquisition Parameters: Set the standard acquisition parameters for the desired experiment.

-

For ¹H NMR:

-

Pulse angle: 30° or 90°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8 to 16 for a good signal-to-noise ratio

-

-

For ¹³C NMR:

-

Pulse sequence: Proton-decoupled

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: May range from hundreds to thousands depending on the sample concentration.

-

-

-

Data Acquisition: Initiate the data acquisition.

-

Data Processing: After the acquisition is complete, the Free Induction Decay (FID) signal is processed. This involves:

-

Fourier Transform: To convert the time-domain signal to a frequency-domain spectrum.

-

Phase Correction: To ensure all peaks are in the positive absorptive phase.

-

Baseline Correction: To produce a flat baseline.

-

Referencing: The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Structural Elucidation and Signal Assignment

The structure of this compound is symmetrical, which simplifies its NMR spectra.

Caption: Molecular structure of this compound with atom labeling for NMR signal assignment.

¹H NMR Interpretation:

-

~1.6 ppm (Singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups attached to the C2 carbon (labeled 'a'). These protons are allylic to the double bond. The signal is a singlet because there are no adjacent protons to couple with.

-

~2.0 ppm (Quartet, 4H): This signal is assigned to the four equivalent protons of the two methylene (B1212753) (CH₂) groups (labeled 'b'). These protons are also allylic. The signal is a quartet due to coupling with the three protons of the adjacent methyl groups ('c') (n+1 rule, 3+1=4).

-

~0.9 ppm (Triplet, 6H): This signal represents the six equivalent protons of the two terminal methyl (CH₃) groups (labeled 'c'). The signal is a triplet because of coupling with the two protons of the adjacent methylene groups ('b') (n+1 rule, 2+1=3).

¹³C NMR Interpretation:

-

~130 ppm and ~125 ppm: These two signals in the downfield region are characteristic of the sp² hybridized carbons of the double bond (C3 and C2, labeled 'e' and 'd').

-

~25 ppm: This signal corresponds to the two equivalent sp³ hybridized methylene carbons (C4 and C4', labeled 'b').

-

~20 ppm: This signal is assigned to the two equivalent sp³ hybridized methyl carbons attached to the double bond (C1 and C1', labeled 'a').

-

~14 ppm: This upfield signal represents the two equivalent sp³ hybridized terminal methyl carbons (C5 and C5', labeled 'c').

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Ethyl-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 3-Ethyl-2-methyl-2-pentene, a branched alkene of interest in various chemical and pharmaceutical research areas. This document details experimental protocols, presents quantitative mass spectral data, and visualizes the fragmentation pathway and analytical workflow.

Introduction

This compound (C8H16) is a volatile organic compound with a molecular weight of 112.21 g/mol .[1][2] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the identification and quantification of such compounds. This guide will focus on the electron ionization (EI) mass spectrometry of this compound, a common and effective method for generating reproducible mass spectra.

Experimental Protocols

The following protocol outlines a typical GC-MS methodology for the analysis of this compound. This protocol is a composite of best practices for the analysis of volatile alkenes.[3][4][5]

2.1. Sample Preparation

For optimal results, samples should be prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration for GC-MS analysis is approximately 10 µg/mL.[6] It is crucial to ensure that the sample is free of particulate matter to prevent contamination of the injection port and chromatographic column.[6]

2.2. Gas Chromatography (GC) Conditions

-

Injector: A split/splitless injector is commonly used, typically operated at a temperature of 250°C. For trace analysis, a splitless injection is preferred to maximize the amount of analyte reaching the column.[3]

-

Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating non-polar analytes like this compound. A column with dimensions of 30 m length, 0.25 mm internal diameter, and a 0.25 µm film thickness is a common choice.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of 1.0-1.5 mL/min.[3]

-

Oven Temperature Program: An initial oven temperature of 40°C is held for 2 minutes, followed by a temperature ramp of 10°C/min up to 200°C, which is then held for 2 minutes. This program allows for the effective separation of volatile compounds.

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) is the standard method for generating a mass spectrum.[5] The electron energy is typically set to 70 eV.[5]

-

Mass Analyzer: A quadrupole mass analyzer is commonly used for its robustness and reliability.[5]

-

Scan Range: A mass-to-charge ratio (m/z) scan range of 35-300 amu is appropriate to capture the molecular ion and all significant fragment ions of this compound.

-

Solvent Delay: A solvent delay of 2-3 minutes is essential to prevent the high concentration of the solvent from saturating the detector and causing unnecessary filament wear.[4]

Data Presentation: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1][2]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 65.8 | [C3H5]+ |

| 43 | 31.6 | [C3H7]+ |

| 55 | 47.4 | [C4H7]+ |

| 69 | 100.0 | [C5H9]+ |

| 83 | 44.7 | [C6H11]+ |

| 97 | 10.5 | [C7H13]+ |

| 112 | 15.8 | [C8H16]+ (Molecular Ion) |

Data sourced from the NIST WebBook.[1][2]

Visualization of Fragmentation Pathway and Experimental Workflow

4.1. Fragmentation Pathway

The fragmentation of this compound upon electron ionization is a complex process that leads to the formation of various stable carbocations. The base peak at m/z 69 is likely due to the allylic cleavage and loss of a propyl radical. The following diagram illustrates a plausible fragmentation pathway.

4.2. Experimental Workflow

The overall process of analyzing this compound by GC-MS involves several sequential steps, from sample introduction to data analysis. The following diagram provides a visual representation of this workflow.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Ethyl-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-Ethyl-2-methyl-2-pentene, a tetrasubstituted alkene. This document details the expected vibrational modes, presents data in a structured format, outlines experimental protocols for spectral acquisition, and includes visualizations to clarify experimental workflows and molecular vibrations.

Introduction to the Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules. The absorption of infrared radiation by a molecule excites specific vibrational modes, and the frequencies of these absorptions are characteristic of the bonds and atomic arrangements within the molecule.

For alkenes, such as this compound, key diagnostic peaks in the IR spectrum arise from the stretching and bending vibrations of the carbon-carbon double bond (C=C) and the adjacent carbon-hydrogen (C-H) bonds. However, as a tetrasubstituted alkene, this compound presents a unique spectral profile characterized by the absence of =C-H vibrational modes.

Predicted Infrared Spectrum of this compound

The infrared spectrum of this compound is dominated by absorptions arising from the vibrations of its alkyl groups and the central C=C bond. Based on the analysis of similar tetrasubstituted alkenes and general principles of IR spectroscopy, the expected absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2975 - 2950 | Strong | C-H asymmetric stretching (in CH₃ groups) |

| 2940 - 2920 | Strong | C-H asymmetric stretching (in CH₂ groups) |

| 2885 - 2865 | Medium | C-H symmetric stretching (in CH₃ groups) |

| 2865 - 2845 | Medium | C-H symmetric stretching (in CH₂ groups) |

| 1680 - 1660 | Weak to Medium | C=C stretching (tetrasubstituted alkene)[1] |

| 1470 - 1450 | Medium | C-H scissoring (in CH₂ groups) |

| 1465 - 1445 | Medium | C-H asymmetric bending (in CH₃ groups) |

| 1385 - 1375 | Medium | C-H symmetric bending (in CH₃ groups) |

Key Spectral Features and Interpretation

-

C-H Stretching Region (3000 - 2800 cm⁻¹): The spectrum will be characterized by strong absorption bands just below 3000 cm⁻¹, which are indicative of C-H stretching vibrations in sp³ hybridized carbons (alkane-like). The absence of any significant peaks above 3000 cm⁻¹ confirms the lack of C-H bonds on sp² hybridized carbons, a key feature of tetrasubstituted alkenes.[1]

-

C=C Stretching Region (1680 - 1660 cm⁻¹): A weak to medium intensity band is expected in this region, corresponding to the C=C stretching vibration.[1] In symmetrically substituted tetrasubstituted alkenes, this peak can be very weak or even absent due to a small or zero change in dipole moment during the vibration. Given the asymmetry of the ethyl and methyl groups in this compound, a discernible peak is anticipated.

-

C-H Bending (Deformation) Region (1470 - 1375 cm⁻¹): This region will display several medium-intensity bands corresponding to the various bending vibrations (scissoring, asymmetric, and symmetric) of the methyl (CH₃) and methylene (B1212753) (CH₂) groups within the ethyl and methyl substituents.

Experimental Protocols

The following section details the standard procedure for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a liquid sample like this compound.

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pasteur pipette or dropper

-

This compound sample

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

-

Lens tissue

Procedure for Liquid Film on Salt Plates

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them gently with a soft lens tissue and a small amount of a volatile solvent like acetone. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Sample Application: Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.

-

Film Formation: Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

-

Spectral Acquisition:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument to account for atmospheric water and carbon dioxide.

-

Run the sample scan to obtain the infrared spectrum of this compound.

-

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a volatile solvent and lens tissue. Store the plates in a desiccator to prevent damage from atmospheric moisture.

Procedure for Attenuated Total Reflectance (ATR)

-

Crystal Cleaning: Clean the ATR crystal surface with a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol) to remove any residues from previous samples.

-

Background Scan: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectral Acquisition: Lower the press arm to ensure good contact between the sample and the crystal, and then collect the spectrum.

-

Cleaning: After the measurement, clean the sample from the crystal using a soft cloth and an appropriate solvent.

Visualizations

Experimental Workflow for FTIR Spectroscopy

The following diagram illustrates the logical steps involved in acquiring an FTIR spectrum of a liquid sample.

Key Vibrational Modes of this compound

This diagram depicts the primary vibrational modes expected in the IR spectrum of this compound.

References

Physical and chemical properties of 3-Ethyl-2-methyl-2-pentene

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Ethyl-2-methyl-2-pentene, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, with the CAS number 19780-67-7, is an unsaturated hydrocarbon.[1][2] Its structure features a carbon-carbon double bond, which is characteristic of alkenes. The molecular formula for this compound is C8H16.[1][2][3][4]

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C8H16 | [1][2][4] |

| Molecular Weight | 112.21 g/mol | [1][4] |

| Boiling Point | 113-117 °C | [2][5] |

| Melting Point | -103.01 °C (estimate) | [2] |

| Density | 0.7388 - 0.739 g/cm³ at 16-20 °C | [2][5] |

| Refractive Index | 1.4222 - 1.425 | [2][5] |

| Flash Point | 15.6 °C | [2] |

| XLogP3 | 3.14280 - 3.8 | [1][2] |

As an alkene, this compound's chemical behavior is dominated by the reactivity of its carbon-carbon double bond. It can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. The presence of allylic protons also makes it susceptible to oxidation at those positions.

Experimental Protocols

Detailed methodologies for the purification and characterization of this compound are outlined below.

A common method for purifying this compound is through preparative gas-liquid chromatography (GLC).[3][6]

-

Methodology:

-

Prepare a GLC column packed with 20% squalene (B77637) on Chromosorb P.

-

Set the column temperature to 70°C.

-

Inject the crude sample of this compound into the gas chromatograph.

-

Collect the fraction corresponding to the purified compound as it elutes from the column.

-

Alternatively, fractional distillation under an inert atmosphere can be employed.[6] It is noteworthy that this compound can form an azeotrope with methoxyethanol.[6]

-

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for generating the mass spectrum.[4]

-

-

Infrared (IR) Spectroscopy:

-

Provides information about the functional groups present in the molecule. For this compound, the characteristic C=C stretching vibration of the alkene group would be a key feature in the IR spectrum.

-

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the study of this compound.

Safety and Handling

References

- 1. This compound | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. This compound | 19780-67-7 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. echemi.com [echemi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-ETHYL-2-METHYLPENTANE - Safety Data Sheet [chemicalbook.com]

Molecular weight and formula of 3-Ethyl-2-methyl-2-pentene

An In-depth Technical Guide to 3-Ethyl-2-methyl-2-pentene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. The document includes a summary of its molecular characteristics, a detailed experimental protocol for its synthesis, and relevant spectroscopic data.

Core Molecular Information

This compound is a non-cyclic alkene with the chemical formula C₈H₁₆.[1][2][3][4] Its structure features a five-carbon pentene backbone with ethyl and methyl substituents.

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its application in chemical synthesis and for the prediction of its behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₁₆[1][2][3][4] |

| Molecular Weight | 112.21 g/mol [1][5] |

| CAS Number | 19780-67-7[1][3] |

| IUPAC Name | 3-ethyl-2-methylpent-2-ene[4] |

| Density | 0.739 g/cm³ |

| Boiling Point | 113-116.5 °C |

| Flash Point | 15.6 °C |

| Refractive Index | 1.4222 |

Synthesis Protocol

The synthesis of the tetrasubstituted alkene this compound can be achieved via a Wittig reaction. This method is renowned for its reliability in forming carbon-carbon double bonds with high regioselectivity. The proposed synthesis involves the reaction of a phosphorus ylide, generated from 2-bromopropane (B125204), with 3-pentanone (B124093).

Materials

-

2-bromopropane

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

3-Pentanone

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane (for chromatography)

Experimental Procedure

Step 1: Preparation of the Phosphonium Salt

-

In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.

-

Add 2-bromopropane to the solution.

-

Reflux the mixture overnight.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of isopropyltriphenylphosphonium (B8661593) bromide.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Wittig Reaction

-

Suspend the isopropyltriphenylphosphonium bromide in anhydrous diethyl ether in a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of n-butyllithium in hexane dropwise. The formation of the ylide is indicated by a color change, typically to a deep orange or red.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the ylide solution back to 0 °C.

-

Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the ylide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product, containing the desired alkene and triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica (B1680970) gel using hexane as the eluent.

-

Collect the fractions containing the product and remove the solvent under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques. Available data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy : The IR spectrum can confirm the presence of C-H and C=C bonds characteristic of an alkene.

-

Mass Spectrometry (MS) : GC-MS analysis can be used to determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Drug Development Relevance

Currently, there is a lack of published research on the specific biological activities of this compound. Its potential applications in drug development have not been explored. The primary interest in this compound is from a synthetic chemistry perspective as a building block or as a subject for methodological studies.

Conclusion

This technical guide provides essential information on this compound, focusing on its molecular properties and a detailed protocol for its synthesis. The provided data and workflow are intended to support researchers in the fields of organic synthesis and chemical research. Further investigation is required to explore any potential biological activities and applications in drug development.

References

- 1. Tungsten Wittig reagents: an efficient synthesis of α-functionalised tri- and tetrasubstituted alkenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US5463157A - Process for preparing 3-methyl-2-pentene - Google Patents [patents.google.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Ethyl-2-methyl-2-pentene, a valuable intermediate in organic synthesis. This document details two robust and widely applicable methods for its preparation: the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a trisubstituted alkene that serves as a versatile building block in the synthesis of more complex molecules. Its controlled and efficient synthesis is of significant interest to researchers in various fields, including medicinal chemistry and materials science. This guide explores two common and effective strategies for the synthesis of this compound, starting from readily available precursors.

Synthesis Pathways

Two principal retrosynthetic approaches for the synthesis of this compound are detailed below. The choice of pathway may depend on factors such as available starting materials, desired purity, and scalability.

Pathway 1: Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes or ketones. In this pathway, 3-pentanone (B124093) is reacted with isopropylidenetriphenylphosphorane, a phosphorus ylide, to directly form the target alkene.

Reaction Scheme:

3-Pentanone + Isopropylidenetriphenylphosphorane → this compound + Triphenylphosphine oxide

Caption: Wittig reaction pathway for the synthesis of this compound.

Pathway 2: Grignard Reaction followed by Dehydration

This two-step pathway involves the initial formation of a tertiary alcohol, 3-ethyl-2-methyl-2-pentanol (B13601428), through the reaction of 3-pentanone with isopropylmagnesium bromide. The subsequent acid-catalyzed dehydration of the alcohol yields the desired alkene.

Reaction Scheme:

Step 1: Grignard Reaction 3-Pentanone + Isopropylmagnesium Bromide → 3-Ethyl-2-methyl-2-pentanol

Step 2: Dehydration 3-Ethyl-2-methyl-2-pentanol --(H₂SO₄, Δ)--> this compound + H₂O

Caption: Grignard reaction and dehydration pathway.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the two pathways described.

Pathway 1: Wittig Reaction Protocol

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Pentanone

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend isopropyltriphenylphosphonium iodide in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium dropwise to the stirred suspension. A color change to deep orange or red indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Wittig Reaction: Add a solution of 3-pentanone in anhydrous diethyl ether dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or preparative gas chromatography to yield pure this compound.

Pathway 2: Grignard Reaction and Dehydration Protocol

Materials:

-

Magnesium turnings

-

Isopropyl bromide

-

Anhydrous diethyl ether

-

3-Pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Grignard Reaction

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of isopropyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.

-

Once the reaction has started, add the remaining isopropyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of 3-pentanone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain crude 3-ethyl-2-methyl-2-pentanol.

Step 2: Dehydration

-

Place the crude 3-ethyl-2-methyl-2-pentanol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Set up a simple distillation apparatus and heat the mixture gently.

-

Collect the distillate, which will be a mixture of the alkene and water.

-

Wash the distillate with sodium bicarbonate solution to neutralize any remaining acid, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Purify the crude product by fractional distillation to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Pentanone | C₅H₁₀O | 86.13 | 102 |

| 3-Ethyl-2-methyl-2-pentanol | C₈H₁₈O | 130.23 | 160-162 |

| This compound | C₈H₁₆ | 112.21 | 115-117 |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3-Pentanone | 2.43 | q | 4H | -CH₂- |

| 1.07 | t | 6H | -CH₃ | |

| 3-Ethyl-2-methyl-2-pentanol | 1.95 | m | 1H | -CH- |

| 1.45 | q | 4H | -CH₂- | |

| 1.15 | s | 6H | -C(CH₃)₂ | |

| 0.90 | t | 6H | -CH₂CH₃ | |

| This compound | 2.05 | q | 4H | =C-CH₂- |

| 1.65 | s | 6H | =C(CH₃)₂ | |

| 0.95 | t | 6H | -CH₂CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ, ppm) |

| 3-Pentanone | 211.9, 35.5, 7.8 |

| 3-Ethyl-2-methyl-2-pentanol | 75.1, 33.5, 26.8, 8.1 |

| This compound | 130.5, 125.0, 25.1, 21.2, 12.8 |

Table 4: Expected Reaction Yields

| Synthesis Pathway | Expected Yield |

| Wittig Reaction | 60-80% |

| Grignard Reaction & Dehydration | 70-85% (overall) |

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Conclusion

This technical guide has outlined two effective and reliable methods for the synthesis of this compound. The Wittig reaction offers a direct, one-pot synthesis, while the Grignard reaction followed by dehydration provides a robust two-step alternative. The choice of method will depend on the specific requirements of the researcher, including precursor availability and desired scale. The provided experimental protocols and data tables serve as a valuable resource for the successful synthesis and characterization of this important chemical intermediate.

An In-depth Technical Guide to 3-Ethyl-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2-methyl-2-pentene, including its nomenclature, physicochemical properties, and relevant experimental protocols.

Nomenclature

The standard IUPAC name for this compound is 3-ethyl-2-methylpent-2-ene [1]. It is a branched alkene with the molecular formula C₈H₁₆[1][2][3][4].

Synonyms:

-

3-Aethyl-2-methyl-pent-2-en[2]

-

3-ÉTHYL-2-MÉTHYL-2-PENTÈNE[2]

-

3-ETIL-2-METIL-2-PENTENO[2]

-

3-Isopropyliden-pentan[2]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3][4] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| CAS Registry Number | 19780-67-7 | [1][2][3] |

| Boiling Point | 113-116.5 °C | [4] |

| Density | 0.7388 g/cm³ at 16 °C | [4] |

| Refractive Index | 1.4222 | [4] |

| Flash Point | 15.6 °C | [4] |

| XLogP3 | 3.8 | [1] |

Experimental Protocols

A related compound, 3-methyl-2-pentene, can be synthesized through the trimerization of ethylene (B1197577) to produce a C₆ product containing 2-ethyl-1-butene. This is followed by the etherification of 2-ethyl-1-butene, separation of the resulting ether, and its subsequent decomposition to yield 3-methyl-2-pentene. This process is notable for producing 3-methyl-2-pentene that is substantially free of other C₆ olefin isomers, with the exception of 2-ethyl-1-butene[5].

This compound can be purified using preparative gas-liquid chromatography (GLC). A recommended setup involves a column packed with 20% squalene (B77637) on Chromosorb P, operated at a temperature of 70°C[2].

Caption: Purification workflow for this compound.

Chemical Reactivity

The reaction of 3-ethyl-2-pentene (B1580655) with hydrogen bromide (HBr) is an example of electrophilic addition to an alkene. The double bond of the alkene attacks the hydrogen of HBr, leading to the formation of a carbocation intermediate. The bromide ion then attacks the carbocation to form the final product[6].

Caption: Electrophilic addition of HBr to 3-ethyl-2-pentene.

When 3-ethyl-2-pentene reacts with bromine water, it undergoes an electrophilic addition reaction. In this reaction, a bromine molecule (Br₂) adds across the double bond of the alkene[7].

Caption: Reaction of 3-ethyl-2-pentene with bromine water.

References

- 1. This compound | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 2-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- 4. echemi.com [echemi.com]

- 5. US5463157A - Process for preparing 3-methyl-2-pentene - Google Patents [patents.google.com]

- 6. Solved What product is formed when 3-ethyl-2-pentene reacts | Chegg.com [chegg.com]

- 7. When 3-ethylpent-2-ene reacted with bromine water the major product as (IUPAC name): [allen.in]

An In-depth Technical Guide to the Safe Handling of 3-Ethyl-2-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Ethyl-2-methyl-2-pentene (CAS No. 19780-67-7), a flammable liquid that requires careful management in a laboratory or industrial setting. The following sections detail the substance's properties, hazards, and the necessary precautions for its safe use.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H16[1][2][3] |

| Molecular Weight | 112.21 g/mol [1] |

| Boiling Point | 113-116.5 °C[2] |

| Melting Point | -103.01°C (estimate)[2] |

| Flash Point | 15.6ºC[2] |

| Density | 0.7388 g/cm³ @ 16 °C[2] |

| Vapor Pressure | 24.0 mmHg[4] |

| Refractive Index | 1.4222[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

-

Flammability: It is a highly flammable liquid and vapor (H225).[5] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]

-

Skin Irritation: Causes skin irritation (H315).[5]

-

Eye Irritation: Causes serious eye irritation (H319).[5]

-

Respiratory Irritation: May cause respiratory irritation (H335).[5]

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[7]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear fire/flame resistant and impervious clothing.[5] Handle with chemical-impermeable gloves that have been inspected prior to use.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5][6]

-

Ensure an eyewash station and safety shower are in close proximity to the workstation.

Handling Procedures

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5] No smoking.[5]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[5][6]

-

Open and handle containers with care.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9]

-

Keep away from heat and sources of ignition.[9]

-

Store apart from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][10] Get medical help if you feel unwell.[5][10]

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse the affected areas with water or shower.[5][10] If skin irritation occurs, get medical help.[5][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

If Swallowed: Do NOT induce vomiting.[7][10] Get emergency medical help immediately.[10]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[9] For small fires, "alcohol" foam, dry chemical, or carbon dioxide can be used.[8] For large fires, apply water from as far as possible as a mist or spray; solid streams of water may be ineffective.[8]

-

Specific Hazards: Vapors may form explosive mixtures with air.[6] Containers may explode when heated.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[5] Avoid breathing vapors.[5] Ensure adequate ventilation.[5] Remove all sources of ignition.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Do not let the product enter drains.[8][9]

-

Methods for Containment and Cleaning Up: Collect spillage.[10] Use non-sparking tools and explosion-proof equipment.[5] Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7]

Toxicological Information

Detailed toxicological studies on this compound are limited. However, the available information indicates the following:

-

Acute Toxicity: No specific data is available.[8]

-

Skin Corrosion/Irritation: Causes skin irritation.[5]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

-

Respiratory or Skin Sensitization: No data available.[8]

-

Germ Cell Mutagenicity: No data available.[8]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[8]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5] Inhalation may cause drowsiness and dizziness.[11][12]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: May be fatal if swallowed and enters airways.[7]

Disposal Considerations

Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[10] The product should be sent to an appropriate treatment and disposal facility.[10]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety and emergency procedures.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for emergency response procedures.

References

- 1. This compound | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-Ethyl-2-methylpentane | C8H18 | CID 11863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-ETHYL-2-METHYLPENTANE - Safety Data Sheet [chemicalbook.com]

- 11. 3-Ethyl-2-methylpentane - Hazardous Agents | Haz-Map [haz-map.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Reactivity of 3-Ethyl-2-methyl-2-pentene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the reactivity of the alkene 3-ethyl-2-methyl-2-pentene with a range of common laboratory reagents. The document details the expected reaction products, underlying mechanisms, and generalized experimental protocols, designed for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (CAS No. 19780-67-7) is a tetrasubstituted alkene with the molecular formula C8H16.[1][2][3] Its structure features a carbon-carbon double bond between the second and third carbons of the pentane (B18724) chain. This high degree of substitution on the sp2-hybridized carbons significantly influences its reactivity, particularly in electrophilic addition reactions. The steric hindrance around the double bond and the electronic effects of the alkyl substituents are key factors in determining the regioselectivity and stereoselectivity of its transformations.

Electrophilic Addition Reactions

The electron-rich double bond in this compound is susceptible to attack by electrophiles. The following sections detail its reactions with various electrophilic reagents.

Hydrohalogenation with Hydrogen Bromide (HBr)

The reaction of an alkene with HBr is a classic example of electrophilic addition.[4] For this compound, the double bond is symmetrically substituted, with both carbons being tertiary. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the carbon that can form a more stable carbocation.[4] Since both potential carbocation intermediates are tertiary and of similar stability, the reaction is expected to yield a mixture of two isomeric products: 3-bromo-3-ethyl-2-methylpentane and 2-bromo-3-ethyl-2-methylpentane.

In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, leading to an anti-Markovnikov product.[5][6] The bromine radical adds first to form the more stable carbon radical.

Halogenation with Bromine (Br₂)

The addition of bromine (Br₂) across the double bond results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, followed by an anti-addition of the bromide ion. This results in the formation of 2,3-dibromo-3-ethylpentane.[7]

When the reaction is carried out in the presence of water (bromine water), a halohydrin is formed. Water acts as a nucleophile, attacking the more substituted carbon of the bromonium ion intermediate. This leads to the formation of 2-bromo-3-ethyl-3-pentanol as the major product.[8][9][10]

Acid-Catalyzed Hydration (H₂O, H₂SO₄)

In the presence of a strong acid catalyst like sulfuric acid, water adds across the double bond to form an alcohol.[11] This reaction follows Markovnikov's rule, proceeding through the most stable carbocation intermediate. As with hydrohalogenation, the symmetrical nature of the tetrasubstituted double bond in this compound leads to the formation of a mixture of two tertiary alcohols: 3-ethyl-2-methyl-2-pentanol (B13601428) and 3-ethyl-2-methyl-3-pentanol (B1330359).

Oxidation and Reduction Reactions

Hydroboration-Oxidation

This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond.[12][13] The first step involves the syn-addition of borane (B79455) (BH₃), typically complexed with THF, where the boron atom adds to the less sterically hindered carbon atom. For this compound, the steric environments of C2 (with one methyl group) and C3 (with one ethyl group) are similar, but the ethyl group is slightly bulkier. Therefore, the boron is expected to preferentially add to C2. The subsequent oxidation with hydrogen peroxide and sodium hydroxide (B78521) replaces the boron with a hydroxyl group, yielding 3-ethyl-2-methyl-3-pentanol as the major product.[12][14][15]

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The alkene reacts with ozone (O₃) to form an unstable ozonide intermediate, which is then treated with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc and water.[16][17][18] This process, known as reductive ozonolysis, breaks the double bond and forms two carbonyl compounds. For this compound, the cleavage of the C2=C3 bond results in the formation of propan-2-one (acetone) and pentan-3-one.

Oxidation with Potassium Permanganate (B83412) (KMnO₄)

The reaction with potassium permanganate (KMnO₄) yields different products depending on the reaction conditions.[19]

-

Cold, Dilute, Alkaline KMnO₄: This condition leads to syn-dihydroxylation, where two hydroxyl groups are added to the same face of the double bond, forming a diol. The product is 3-ethyl-2-methylpentane-2,3-diol.

-

Hot, Concentrated, Acidic KMnO₄: These harsh conditions cause oxidative cleavage of the double bond. Since both carbons of the double bond are fully substituted (tertiary), the products are two ketones: propan-2-one and pentan-3-one, the same as in ozonolysis.[20][21]

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).[22] This reaction reduces the alkene to its corresponding alkane. The hydrogenation of this compound yields 3-ethyl-2-methylpentane. The addition of hydrogen occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond.[23][24][25]

Summary of Reactivity

| Reagent(s) | Reaction Type | Major Product(s) |

| HBr | Electrophilic Addition (Markovnikov) | 3-Bromo-3-ethyl-2-methylpentane and 2-Bromo-3-ethyl-2-methylpentane |

| HBr, ROOR | Free Radical Addition (Anti-Markovnikov) | 2-Bromo-3-ethyl-2-methylpentane |

| Br₂ in CCl₄ | Electrophilic Addition (Halogenation) | 2,3-Dibromo-3-ethylpentane |

| Br₂ in H₂O | Electrophilic Addition (Halohydrin Formation) | 2-Bromo-3-ethyl-3-pentanol |

| H₂O, H₂SO₄ | Electrophilic Addition (Hydration) | 3-Ethyl-2-methyl-2-pentanol and 3-Ethyl-2-methyl-3-pentanol |

| 1. BH₃•THF2. H₂O₂, NaOH | Hydroboration-Oxidation | 3-Ethyl-2-methyl-3-pentanol |

| 1. O₃2. DMS | Oxidative Cleavage (Ozonolysis) | Propan-2-one and Pentan-3-one |

| Cold, dilute KMnO₄, OH⁻ | Oxidation (Syn-dihydroxylation) | 3-Ethyl-2-methylpentane-2,3-diol |

| Hot, conc. KMnO₄, H⁺ | Oxidative Cleavage | Propan-2-one and Pentan-3-one |

| H₂, Pd/C | Reduction (Catalytic Hydrogenation) | 3-Ethyl-2-methylpentane |

Generalized Experimental Protocols

The following are generalized protocols for the types of reactions described. Specific conditions such as temperature, reaction time, and purification methods should be optimized for this compound.

General Protocol for Electrophilic Addition of HBr

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Bubble dry HBr gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction progress using TLC or GC analysis.

-

Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the product mixture via fractional distillation or column chromatography.

General Protocol for Hydroboration-Oxidation

-

In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

-

Cool the flask to 0 °C in an ice bath.

-

Add a solution of borane-THF complex (BH₃•THF) dropwise via a syringe while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Cool the mixture again to 0 °C and slowly add aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, ensuring the temperature does not rise significantly.

-